molecular formula C9H10FNS B1305271 2-(4-Fluorophenyl)thiazolidine CAS No. 67086-80-0

2-(4-Fluorophenyl)thiazolidine

Cat. No. B1305271
CAS RN: 67086-80-0
M. Wt: 183.25 g/mol
InChI Key: SPVFGDPOEAQORJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)thiazolidine and its derivatives are a class of compounds that have been extensively studied due to their potential biological activities. These compounds are characterized by the presence of a thiazolidine core, which is a five-membered ring containing both sulfur and nitrogen atoms, and a phenyl ring substituted with a fluorine atom at the para position .

Synthesis Analysis

The synthesis of these compounds typically involves the condensation of various starting materials such as amino-triazinones, aromatic aldehydes, and mercaptoacetic acid, followed by treatment with different reagents like ethyl trifluoroacetate . Other methods include the use of catalysts like [bmIm]OH to facilitate the formation of thiazolidin-4-one derivatives . Additionally, reactions with substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid have been employed to create thiazolopyrimidine derivatives . The structures of these synthesized compounds are usually confirmed through spectral measurements such as IR, NMR, and mass spectrometry, as well as elemental analysis .

Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)thiazolidine derivatives has been elucidated using X-ray crystallography and spectroscopic methods. These analyses reveal that the thiazolidinone and thiadiazole rings tend to be almost planar, and the substituent phenyl rings can adopt various orientations with respect to these core structures . Intramolecular hydrogen bonding and π-π stacking interactions are common features that contribute to the stability of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 2-(4-Fluorophenyl)thiazolidine derivatives is influenced by the presence of various functional groups and substituents. For instance, the fluorine atom can exert a mesomeric effect, affecting the outcome of condensation reactions . The presence of amide linkages in some derivatives also opens up possibilities for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are closely related to their molecular structures. The planarity of the core rings and the nature of the substituents can affect these properties significantly. The crystal structure is often stabilized by hydrogen bonding, which can also influence the compound's solubility and reactivity .

Biological Activity Analysis

Many of the synthesized 2-(4-Fluorophenyl)thiazolidine derivatives exhibit promising biological activities, including antifungal, antibacterial, and anticancer properties. The antifungal and antibacterial activities have been evaluated in vitro, showing moderate activities against various microorganisms . Anticancer activity has been assessed using cell lines such as U937 human histocytic lymphoma, with some derivatives displaying significant activity, which is influenced by the presence of specific substituents and functional groups .

Scientific Research Applications

Antioxidant Activity

2-(4-Fluorophenyl)thiazolidine derivatives have been synthesized and evaluated for their antioxidant properties. El Nezhawy et al. (2009) synthesized various derivatives and found many with promising antioxidant activity. Similarly, Ramla et al. (2008) reported that some of these derivatives exhibited significant oxygen free-radical scavenger activity, indicating their potential as antioxidants (El Nezhawy et al., 2009), (Ramla et al., 2008).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the Safety Information provided by Sigma-Aldrich . It is non-combustible and toxic .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds .

properties

IUPAC Name

2-(4-fluorophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVFGDPOEAQORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80986116
Record name 2-(4-Fluorophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80986116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)thiazolidine

CAS RN

67086-80-0
Record name Thiazolidine, 2-(p-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Fluorophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80986116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DE Hafez, E Hafez, I Eddiasty, SP Shih, LC Chien… - Bioorganic …, 2021 - Elsevier
A series of 2-arylthiazolidine-4-carboxylic acid amide derivatives were synthesized and their cytotoxic activity against three cancer cell lines (PC-3, SKOV3 and MDA-MB231) was …
Number of citations: 4 www.sciencedirect.com
AOH El Nezhawy, MM Ramla, NM Khalifa… - Monatshefte für Chemie …, 2009 - Springer
4-Fluorobenzaldehyde was used for the preparation of 2-(4-fluorophenyl)thiazolidin-4-one derivatives which were allowed to react with chloroacetonitrile and acrylonitrile to produce 3-(…
Number of citations: 35 link.springer.com
D Sriram, P Yogeeswari, JT Patrisha, P Senthilkumar… - researchgate.net
Sixty four 2-(sub aryl)--(sub) thiazolidine-4-carboxamides were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv (MTB), and …
Number of citations: 5 www.researchgate.net
ZC Song, GY Ma, HL Zhu - RSC advances, 2015 - pubs.rsc.org
A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid was proposed and validated by a quantitative density …
Number of citations: 16 pubs.rsc.org
KP Nagasree, MMK Kumar, YR Prasad, D Sriram… - 2018 - nopr.niscpr.res.in
A series of forty six 2-substituted aryl-thiazolidine-4-carboxylic acid hydrazones (6a-c, 7a-c, 8a-c, 9a-c series) have been synthesized and isolated in their pure isomeric form (2R, 4R …
Number of citations: 6 nopr.niscpr.res.in
KH Kumar, S Paricharak, CD Mohan… - New Journal of …, 2016 - pubs.rsc.org
The efficacy of thiazolidin-4-ones as synthons for diverse biological small molecules has given impetus to anti-bacterial studies. Our work aims to synthesize novel bioactive thiazolidin-4…
Number of citations: 6 pubs.rsc.org
片山勝史 - 2021 - eprints.lib.hokudai.ac.jp
1-1 HTS ヒットの獲得 1-2 3-フェニル-イソキサゾール誘導体の合成展開 1-3 代表化合物の初期 ADMET と PK プロファイル 1-4 mRNA レベルの in vitro 評価 1-5 化合物 24 を用いた標的探索 ① (…
Number of citations: 5 eprints.lib.hokudai.ac.jp

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